8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline
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Overview
Description
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenanthrolines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of methyl groups at specific positions enhances its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key factors include maintaining optimal temperature, pressure, and reaction time to maximize output .
Chemical Reactions Analysis
Types of Reactions: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-dependent enzymes, leading to potential therapeutic effects in cancer treatment .
Comparison with Similar Compounds
Phenanthroline: A parent compound with similar structural features but lacking the methyl groups.
Bipyridine: Another nitrogen-containing heterocycle used in coordination chemistry.
Terpyridine: A tridentate ligand with three nitrogen atoms, offering different coordination properties.
Uniqueness: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline stands out due to its specific methyl substitutions, which enhance its chemical stability and reactivity. These modifications make it more suitable for certain applications, such as forming stable metal complexes and exhibiting unique biological activities .
Properties
CAS No. |
41148-73-6 |
---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
8,8,10-trimethyl-7H-1,7-phenanthroline |
InChI |
InChI=1S/C15H16N2/c1-10-9-15(2,3)17-12-7-6-11-5-4-8-16-14(11)13(10)12/h4-9,17H,1-3H3 |
InChI Key |
ZYGMNYOQVUCXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=CC=N3)C=C2)(C)C |
Origin of Product |
United States |
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